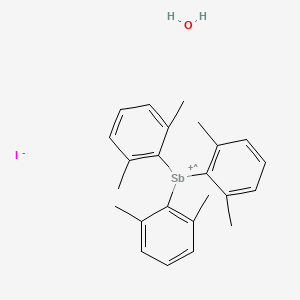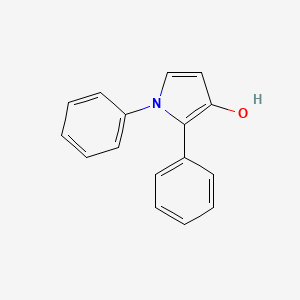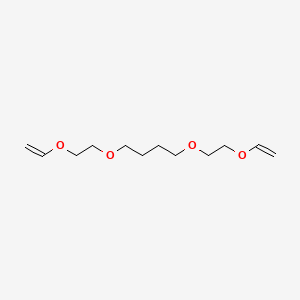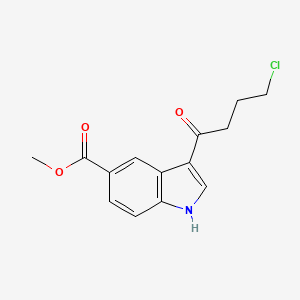
Methyl 3-(4-chlorobutanoyl)-1H-indole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(4-chlorobutanoyl)-1H-indole-5-carboxylate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of an indole core, a chlorobutanoyl group, and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-chlorobutanoyl)-1H-indole-5-carboxylate typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the chlorobutanoyl group and the carboxylate ester. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(4-chlorobutanoyl)-1H-indole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The chlorobutanoyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 3-(4-chlorobutanoyl)-1H-indole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be employed in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-(4-chlorobutanoyl)-1H-indole-5-carboxylate involves its interaction with specific molecular targets. The indole core can bind to proteins or enzymes, affecting their function. The chlorobutanoyl group may enhance the compound’s ability to penetrate cell membranes, while the carboxylate ester can participate in hydrogen bonding and other interactions.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate
- 3-(4-Chlorobutanoyl)-1H-indole-5-carbonitrile
- 4-(4-Chloro-1-oxobutyl)-α,α-dimethylbenzeneacetic Acid Methyl Ester
Uniqueness
Methyl 3-(4-chlorobutanoyl)-1H-indole-5-carboxylate is unique due to its specific combination of functional groups and the indole core. This structure imparts distinct chemical properties and potential biological activities that differentiate it from similar compounds.
Propiedades
Número CAS |
115092-80-3 |
|---|---|
Fórmula molecular |
C14H14ClNO3 |
Peso molecular |
279.72 g/mol |
Nombre IUPAC |
methyl 3-(4-chlorobutanoyl)-1H-indole-5-carboxylate |
InChI |
InChI=1S/C14H14ClNO3/c1-19-14(18)9-4-5-12-10(7-9)11(8-16-12)13(17)3-2-6-15/h4-5,7-8,16H,2-3,6H2,1H3 |
Clave InChI |
IXUZICWALVWOSZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(C=C1)NC=C2C(=O)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Diethyl acetamido[(2-bromophenyl)methyl]propanedioate](/img/structure/B14295758.png)

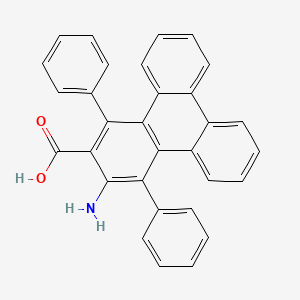
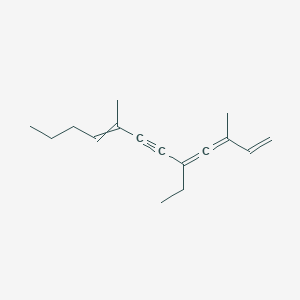
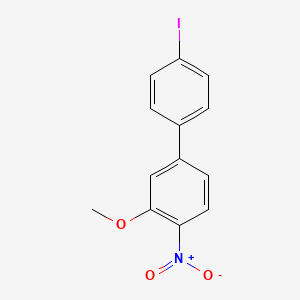
![5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4',5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B14295785.png)
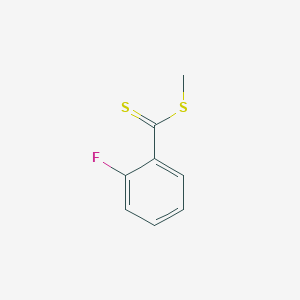
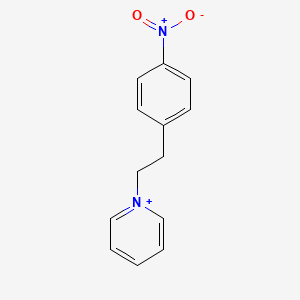
![4-[(Sulfosulfanyl)methyl]benzoic acid](/img/structure/B14295803.png)
